2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine
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Overview
Description
2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analysis and Detection
Analytical Characterization : Research focuses on the analytical characterization of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe) and related compounds. These substances are identified and analyzed using various techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) (Zuba, Sekuła, & Buczek, 2013).
Detection in Biological Samples : A high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method was developed for detecting and quantifying 25C-NBOMe in serum of intoxicated patients, indicating its application in clinical toxicology testing (Poklis et al., 2013).
Pharmacology and Toxicology
Neurochemical Pharmacology : Studies explore the neurochemical pharmacology of 25C-NBOMe, focusing on its effects as a potent serotonin 5-HT2A receptor agonist. This has implications for understanding its hallucinogenic properties and potential therapeutic applications (Eshleman et al., 2018).
Cardiotoxicity Evaluation : The cardiotoxic effects of 25C-NBOMe have been studied using various assays and rat electrocardiography (ECG), providing insights into the potential cardiovascular risks associated with its use (Yoon et al., 2019).
Metabolism and Drug Interactions
- Metabolic Pathways : Research has been conducted on the metabolism of 25C-NBOMe, identifying cytochrome P450 enzymes involved in its biotransformation. This information is crucial for understanding its pharmacokinetics and potential drug-drug interactions (Nielsen et al., 2017).
Legal and Regulatory Aspects
- Controlled Substance Status : The placement of 25C-NBOMe into Schedule I of the Controlled Substances Act, along with related substances, is documented, highlighting its legal status and regulatory controls (Federal register, 2016).
Mechanism of Action
- Microbiota-derived tryptophan catabolites play a crucial role in mediating the chemopreventive effects of statins (including this compound) on CRC .
- ILA targets the nuclear receptor RAR-related orphan receptor γt (RORγt), suppressing the differentiation of T-helper 17 (TH17) cells .
Mode of Action
Result of Action
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCXVOWFGAPLMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366353 |
Source
|
Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625408-34-6 |
Source
|
Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.